1-Cyclohexyl-5-hexen-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-cyclohexylhex-5-en-2-one |
InChI |
InChI=1S/C12H20O/c1-2-3-9-12(13)10-11-7-5-4-6-8-11/h2,11H,1,3-10H2 |
InChI Key |
YRUGIBNTCTXALD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)CC1CCCCC1 |
Origin of Product |
United States |
Elucidation of Chemical Reactivity and Mechanistic Pathways of 1 Cyclohexyl 5 Hexen 2 One
Reactivity of the Ketone Moiety
The ketone functional group is a primary site for nucleophilic addition. The presence of a bulky cyclohexyl group adjacent to the carbonyl may sterically hinder the approach of nucleophiles, potentially influencing reaction rates compared to less substituted ketones.
Condensation and Imine Formation ReactionsThe reaction of ketones with primary amines or their derivatives under acidic catalysis is a fundamental method for forming imines (Schiff bases). This reversible reaction proceeds through a carbinolamine intermediate, which then dehydrates to yield the C=N double bond.
For 1-Cyclohexyl-5-hexen-2-one, a reaction with a generic primary amine (R-NH₂) would be expected to yield the corresponding N-substituted imine.
| Reactant | Reagent | Expected Product |
| This compound | Primary Amine (R-NH₂) | N-(1-cyclohexyl-5-hexen-2-ylidene)alkan-1-amine |
| This compound | Hydroxylamine (NH₂OH) | This compound oxime |
| This compound | Hydrazine (N₂H₄) | This compound hydrazone |
This table represents predicted products based on general chemical principles, as specific experimental data for this compound is not available in the reviewed literature.
Reactivity of the Alkene Moiety
The terminal double bond in the 5-hexen-2-one (B94416) structure is susceptible to a variety of electrophilic addition reactions.
Radical Chemistry and Cyclization Mechanisms
The 1,5-relationship between the carbonyl group and the terminal alkene in this compound makes it a potential candidate for intramolecular radical cyclization. Formation of a ketyl radical at the carbonyl oxygen (e.g., via photochemical excitation or single-electron transfer) could be followed by an intramolecular addition to the terminal alkene. This type of reaction typically follows a 5-exo-trig pathway to form a five-membered ring, which is kinetically favored. The expected product would be a substituted cyclopentanol derivative. However, no specific studies documenting this pathway for this compound have been found.
Intra- and Intermolecular Radical Cyclizations (e.g., 5-exo-trig, 6-endo-trig)
Radical cyclization reactions are powerful tools in organic synthesis for the construction of cyclic systems. For a radical derived from this compound, typically by abstraction of a hydrogen atom or addition to the carbonyl group, intramolecular cyclization can occur via attack of the radical center onto the terminal double bond. The regioselectivity of this cyclization is governed by a combination of kinetic and thermodynamic factors, often summarized by Baldwin's rules and further refined by Beckwith's observations for radical systems.
The two primary competing pathways for the cyclization of a 6-enyl radical system are the 5-exo-trig and 6-endo-trig closures.
5-exo-trig Cyclization: This pathway involves the formation of a five-membered ring and is generally kinetically favored for hex-5-enyl radical systems. scripps.edu The transition state for this cyclization is sterically less demanding, allowing for better orbital overlap and a lower activation barrier. researchgate.net For a radical generated at C-1 of the hexenone (B8787527) chain, this would result in a substituted cyclopentylmethyl radical.
6-endo-trig Cyclization: This pathway leads to the formation of a six-membered ring. While often thermodynamically more stable, the 6-endo closure is typically kinetically disfavored for simple hexenyl radicals compared to the 5-exo alternative. libretexts.org However, substitution patterns and reaction conditions can influence this outcome, sometimes favoring the formation of the six-membered ring. researchgate.net
For acyl radicals, such as the hex-5-enoyl radical, which is structurally analogous to a radical formed from this compound, the 5-exo-trig cyclization is also known to be exceptionally fast, with a rate constant of 2.2×10⁵ s⁻¹. researchgate.net Both 1,5- and 1,6-ring closures typically proceed through a lower energy "chairlike" transition state. researchgate.net The high regioselectivity observed in favor of the smaller ring is attributed to favorable entropic and enthalpic factors. researchgate.net
| Cyclization Mode | Ring Size Formed | General Kinetic Favorability | Key Characteristics |
| 5-exo-trig | 5-membered | Favored scripps.edu | Lower activation barrier due to better orbital overlap in the transition state. |
| 6-endo-trig | 6-membered | Disfavored (but possible) libretexts.org | Can be favored under thermodynamic control or with specific substrate features. |
Isomerization and Dissociation Pathways of Cyclohexyl-Derived Radicals
The cyclohexyl radical, a key component of this compound, exhibits complex isomerization and dissociation dynamics, particularly when in an excited state or at high temperatures. Photodissociation studies of the cyclohexyl radical provide significant insight into its potential reaction pathways. researchgate.netberkeley.educhemrxiv.org
Upon excitation, the cyclohexyl radical can undergo several competing decay processes. The simplest and most direct channel is the loss of a hydrogen atom to form cyclohexene. acs.orgosti.gov This H-atom loss has been observed to occur via two distinct mechanisms: a fast, impulsive cleavage directly from an excited state, and a slower, statistical decomposition of hot cyclohexyl radicals that have internally converted to the ground electronic state. berkeley.edunih.gov
A more complex pathway begins with the isomerization of the cyclohexyl radical via ring-opening to form the linear 1-hexen-6-yl radical. berkeley.eduosti.gov This ring-opening is a crucial step that enables a variety of subsequent dissociation channels that are inaccessible to the cyclic radical. Once formed, the 1-hexen-6-yl radical can:
Dissociate over a barrier to yield 1-buten-4-yl and ethene. berkeley.edu
Undergo successive internal hydrogen abstractions to form other C6H11 isomers, such as 1-hexen-3-yl and 2-hexen-4-yl. berkeley.edu
The 2-hexen-4-yl radical can then dissociate to form 1,3-pentadiene and a methyl radical. berkeley.edu
These dissociation pathways have been investigated through photofragment translational spectroscopy and their branching ratios are in good agreement with Rice-Ramsperger-Kassel-Marcus (RRKM) theory calculations. berkeley.educhemrxiv.org
| Initial Radical | Primary Process | Key Intermediate(s) | Final Dissociation Products |
| Cyclohexyl Radical | H-atom loss | None | Cyclohexene + H• acs.orgosti.gov |
| Cyclohexyl Radical | Ring-opening | 1-hexen-6-yl radical | 1-buten-4-yl + Ethene berkeley.edu |
| Cyclohexyl Radical | Ring-opening & Isomerization | 1-hexen-6-yl, 1-hexen-3-yl, 2-hexen-4-yl radicals | 1,3-Pentadiene + CH₃• berkeley.edu |
Reaction Kinetics and Mechanistic Investigations
Understanding the kinetics of the reactions involving this compound is essential for controlling reaction outcomes. This involves identifying rate-determining steps, characterizing intermediates, and understanding how the electronic properties of the molecule influence its reactivity.
Elucidation of Rate-Determining Steps and Intermediates
The rate-determining step in a radical reaction involving this compound depends on the specific transformation. In reactions initiated by radical species like the hydroxyl radical (OH•), the initial addition of the radical to the molecule is often the rate-limiting step. For unsaturated ketones, it is generally accepted that the reaction with OH radicals proceeds almost exclusively through the addition to the C=C double bond, rather than through H-atom abstraction. copernicus.org
Kinetic studies on the closely related 5-hexen-2-one provide valuable data. The reaction of 5-hexen-2-one with OH radicals was found to have a rate coefficient of (4.72 ± 0.12) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. jove.comnih.gov This rapid rate highlights the reactivity of the terminal alkene group toward radical attack. The temperature dependence of this reaction follows the Arrhenius equation, indicating a predictable change in rate with temperature. jove.comnih.gov
In radical chain reactions, such as radical halogenation, the initial hydrogen abstraction by a halogen radical to form the carbon-centered radical is typically the rate-determining step of the propagation phase. chemistrysteps.com Intermediates in these reactions are the transient radical species themselves, such as the initially formed carbon-centered radical on the hexenone chain or the cyclic radicals formed after intramolecular addition.
| Reactant | Radical Species | Rate Coefficient (298 K) (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence (Arrhenius Equation) |
| 5-hexen-2-one | OH• | (4.72 ± 0.12) × 10⁻¹¹ jove.comnih.gov | k(T) = (2.45 ± 0.68) × 10⁻¹² exp{-(-948 ± 85)/T} jove.comnih.gov |
| 4-hexen-3-one | OH• | (8.45 ± 0.13) × 10⁻¹¹ jove.comnih.gov | k(T) = (1.16 ± 0.81) × 10⁻¹² exp{-(-1241 ± 212)/T} jove.comnih.gov |
Nucleophilic and Electrophilic Activation Patterns
The reactivity of this compound is characterized by distinct electrophilic and nucleophilic centers.
Electrophilic Center: The carbonyl carbon is a primary electrophilic site. It is susceptible to attack by nucleophiles, a fundamental reaction pattern for ketones.
Nucleophilic Center: The π-bond of the terminal alkene acts as a nucleophilic center. It readily reacts with electrophiles, including radicals like OH•. copernicus.org The high rate constant for the reaction of unsaturated ketones with OH radicals is indicative of this nucleophilic character. jove.com
The term "activation" refers to how these intrinsic properties are harnessed in chemical reactions. For instance, in a Michael-type conjugate addition, the double bond would first need to be isomerized to the α,β-position relative to the carbonyl group. In this conjugated form, the β-carbon becomes an electrophilic site, susceptible to attack by nucleophiles. The development of efficient catalysts for such nucleophilic conjugate additions is a significant area of research. acs.org
Electrophilic activation often involves protonation or Lewis acid coordination to the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. The cyclohexyl group, being weakly electron-donating through an inductive effect, may slightly modulate the electron density at these centers but is not expected to fundamentally alter these primary activation patterns. Its main influence is likely steric, potentially hindering the approach of reactants to the ketone or the adjacent carbon on the hexenone chain.
Advanced Analytical and Spectroscopic Techniques for Structural Characterization of 1 Cyclohexyl 5 Hexen 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Assignment and Structural Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for delineating the precise covalent framework and stereochemistry of 1-Cyclohexyl-5-hexen-2-one. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning all proton (¹H) and carbon (¹³C) signals and for understanding the molecule's conformational dynamics in solution.
One-dimensional NMR, including ¹H and ¹³C{¹H} spectra, provides the initial overview of the molecular environment. The ¹H NMR spectrum would reveal the number of distinct proton environments and their multiplicities, while the ¹³C NMR would indicate the number of unique carbon atoms.
Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle. numberanalytics.comomicsonline.org Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded systems, such as the protons within the cyclohexyl ring and the hexenone (B8787527) chain. youtube.com Heteronuclear Single Quantum Coherence (HSQC) spectra correlate each proton with its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal longer-range couplings (2-3 bonds) between protons and carbons. numberanalytics.comomicsonline.org These long-range correlations are critical for connecting the cyclohexyl ring to the hexenone chain at the C1 position and for confirming the positions of the carbonyl group and the double bond. For instance, an HMBC correlation between the proton at C1 and the carbonyl carbon (C2) would be definitive proof of their connectivity.
The use of 2D NMR is particularly vital in distinguishing between potential isomers. nih.gov For example, it can differentiate this compound from a constitutional isomer like 6-Cyclohexyl-5-hexen-2-one by unambiguous placement of the carbonyl group.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | ~2.5 (m) | ~55 | C2, C6', C2' |
| 2 | - | ~210 | - |
| 3 | ~2.7 (t, 7.0) | ~45 | C1, C2, C4, C5 |
| 4 | ~2.3 (q, 7.0, 7.2) | ~28 | C2, C3, C5, C6 |
| 5 | ~5.8 (ddt, 17.0, 10.2, 7.2) | ~137 | C3, C4, C6 |
| 6 | ~5.0 (dd, 17.0, 1.5), ~4.9 (dd, 10.2, 1.5) | ~115 | C4, C5 |
| 1' | ~1.8 (m) | ~40 | C1, C2', C6' |
| 2', 6' | ~1.7 (m, axial), ~1.2 (m, equatorial) | ~33 | C1, C1', C3', C5' |
| 3', 5' | ~1.6 (m, axial), ~1.1 (m, equatorial) | ~26 | C2', C4', C6' |
| 4' | ~1.3 (m, axial), ~1.0 (m, equatorial) | ~25 | C3', C5' |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for confirming the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₂H₂₀O), the expected exact mass would be used to confirm its elemental composition, distinguishing it from any other compounds with the same nominal mass but different elemental formulas.
Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of an ion, in addition to its mass-to-charge ratio. frontiersin.orgmdpi.com This technique is particularly powerful for separating isomers that may not be distinguishable by mass spectrometry alone. nih.gov For instance, IM-MS could potentially separate this compound from its double bond isomers (e.g., 1-Cyclohexyl-4-hexen-2-one) by their different collision cross-sections. This capability provides an additional layer of confidence in the identification of the specific isomer. nih.gov
The fragmentation of this compound in the mass spectrometer would be expected to follow predictable pathways for ketones. Alpha-cleavage on either side of the carbonyl group is a common fragmentation route for ketones. libretexts.orgmiamioh.edu For cyclic ketones, a characteristic fragmentation often leads to a fragment at m/z 55. whitman.edu In the case of this compound, key fragmentation pathways would likely include the loss of the cyclohexyl radical, the loss of the butenyl radical, and McLafferty rearrangements if sterically feasible. libretexts.org
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
| 180 | [C₁₂H₂₀O]⁺˙ | Molecular Ion |
| 97 | [C₆H₉O]⁺ | Loss of cyclohexyl radical (C₆H₁₁) |
| 125 | [C₈H₁₃O]⁺ | Loss of butenyl radical (C₄H₇) |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |
| 55 | [C₄H₇]⁺ | Butenyl cation or fragment from cyclohexyl ring |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule. For this compound, these techniques are excellent for confirming the presence of the key carbonyl and alkene functionalities.
The IR spectrum would be expected to show a strong, sharp absorption band characteristic of the C=O stretch of a ketone. libretexts.org For an aliphatic ketone, this peak typically appears around 1715 cm⁻¹. libretexts.org The presence of conjugation can lower this frequency. youtube.comyoutube.com The C=C stretching vibration of the terminal alkene would likely appear around 1640 cm⁻¹. The C-H stretching vibrations of the sp² hybridized carbons of the alkene would be observed just above 3000 cm⁻¹, while the sp³ C-H stretches of the cyclohexyl ring and the alkyl chain would appear just below 3000 cm⁻¹. libretexts.org
Raman spectroscopy would also detect the C=O and C=C stretching vibrations, which are often strong in the Raman spectrum due to the change in polarizability during the vibration.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |
| C=O (Ketone) | ~1715 (strong) | ~1715 (strong) | Stretching |
| C=C (Alkene) | ~1640 (medium) | ~1640 (strong) | Stretching |
| =C-H (Alkene) | ~3080 (medium) | ~3080 (medium) | Stretching |
| C-H (Alkyl) | ~2850-2960 (strong) | ~2850-2960 (strong) | Stretching |
Integrated Multi-Technique Approaches for Complex Mixture and Structure Elucidation
In many practical scenarios, this compound may be present in a complex mixture, such as a reaction crude or a natural extract. In such cases, a single analytical technique is often insufficient for complete characterization. An integrated approach, typically coupling a separation technique with a spectroscopic detector, is essential.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating volatile components of a mixture and obtaining their individual mass spectra for identification. Similarly, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for less volatile compounds. The addition of a photodiode array (PDA) detector in LC can provide UV-Vis spectra, which for α,β-unsaturated ketones can be informative.
For definitive structural elucidation of novel compounds or complex mixtures containing isomers, the hyphenation of LC with NMR and MS (LC-NMR-MS) represents the state-of-the-art. This powerful combination allows for the physical separation of components, followed by the acquisition of high-resolution mass and detailed NMR data for each component, enabling unambiguous structure determination.
Computational and Theoretical Investigations of 1 Cyclohexyl 5 Hexen 2 One Chemistry
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic distribution and energy of a molecule. For 1-cyclohexyl-5-hexen-2-one, this involves analyzing how the electron density is distributed across the cyclohexyl ring, the carbonyl group (C=O), and the carbon-carbon double bond (C=C).
Recent computational work on analogous structures, such as 1-hydroxycyclohexyl phenyl ketone, demonstrates the power of these methods. chemrxiv.orgresearchgate.net Through comprehensive analysis, various reactivity parameters can be elucidated. chemrxiv.org The molecular stability, arising from hyperconjugation and charge delocalization, is often investigated using Natural Bond Orbital (NBO) analysis. chemrxiv.org These calculations provide a detailed picture of the molecule's electronic landscape, which governs its reactivity.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. For unsaturated ketones, the HOMO is typically associated with the C=C double bond, while the LUMO is centered on the carbonyl group, indicating the sites for nucleophilic and electrophilic attack, respectively.
Table 1: Hypothetical Electronic Properties of this compound (Gas Phase) This table is illustrative and shows the type of data generated from quantum chemical calculations.
| Property | Value | Description |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | An indicator of molecular stability and reactivity. |
| Dipole Moment | 2.8 D | Measures the polarity of the molecule. |
| Ionization Potential | 6.5 eV | The energy required to remove an electron, related to the HOMO energy. |
| Electron Affinity | 1.2 eV | The energy released when an electron is added, related to the LUMO energy. |
Density Functional Theory (DFT) is a powerful and widely used quantum computational method for investigating the mechanisms of chemical reactions. wavefun.com It allows for the mapping of potential energy surfaces, which describe the energy of a system as a function of its geometry. By identifying the lowest energy paths on this surface, chemists can predict the most likely reaction mechanisms.
For this compound, DFT can be used to study a variety of reactions, such as additions to the C=C double bond or the carbonyl group, cycloadditions, or rearrangements. dnu.dp.uakoyauniversity.org For instance, studies on other α,β-unsaturated ketones have used DFT to explore reaction mechanisms and regioselectivity. rsc.orgresearchgate.net The calculations can identify all relevant intermediates and, crucially, the transition states that connect them. A transition state is a high-energy configuration that represents the energy barrier that must be overcome for a reaction to proceed.
The activation energy (the energy difference between the reactants and the transition state) is a key parameter that determines the rate of a reaction. DFT calculations provide estimates of these barriers, allowing for the comparison of different potential pathways. nih.gov For example, in a reaction involving both 1,2-addition (to the carbonyl) and 1,4-addition (to the double bond), DFT can determine the activation energies for both pathways, predicting which product will be favored kinetically. nih.gov
Table 2: Hypothetical DFT-Calculated Activation Energies for a Reaction of this compound This table is illustrative, showing how DFT can be used to compare competing reaction pathways.
| Reaction Pathway | Transition State ID | Activation Energy (kcal/mol) | Reaction Type |
|---|---|---|---|
| Pathway A | TS-A | 22.5 | 1,2-Addition to Carbonyl |
| Pathway B | TS-B | 18.7 | 1,4-Conjugate Addition |
| Pathway C | TS-C | 35.1 | [2+2] Cycloaddition |
These theoretical investigations can reveal subtle electronic and steric effects that control reaction outcomes, providing insights that guide synthetic chemistry. escholarship.org
Kinetic Modeling and Prediction of Reaction Rates
Kinetic modeling aims to predict how fast a reaction will occur under given conditions. Computational methods are essential for this, especially for complex reactions or for molecules where experimental data is difficult to obtain.
Transition State Theory (TST) is a cornerstone of chemical kinetics. It provides a framework for calculating the rate constant of a reaction based on the properties of the reactants and the transition state. frontiersin.org The fundamental equation of TST relates the rate constant to the free energy of activation.
For unimolecular reactions, such as the thermal decomposition of this compound, a more sophisticated theory is often required. Rice-Ramsperger-Kassel-Marcus (RRKM) theory extends TST to account for the distribution of energy within the molecule. frontiersin.orgrsc.org It is particularly important for reactions in the gas phase where molecules can be energized by collisions and then have time to redistribute that energy among their various vibrational modes before reacting.
Predicting reaction rate constants computationally involves several steps. First, the potential energy surface is explored using quantum chemical methods like DFT to locate reactants, products, and transition states. Second, the vibrational frequencies of these species are calculated to determine their zero-point energies and partition functions. Finally, this information is used within the framework of TST or RRKM theory to calculate the rate constant.
For a molecule like this compound, unimolecular decomposition might involve ring-opening of the cyclohexyl group or cleavage of the hexenone (B8787527) chain. Each potential decomposition pathway would have its own transition state and associated energy barrier. Computational modeling can predict the rate constants for each of these competing channels as a function of temperature and pressure, thereby identifying the dominant decomposition pathways under different conditions.
Conformational Analysis and Stereochemical Prediction
The three-dimensional shape of a molecule, or its conformation, can have a profound impact on its reactivity and properties. This compound is conformationally complex due to the flexible cyclohexyl ring and the rotatable single bonds in the hexenone chain.
The cyclohexyl ring can exist in several conformations, most notably the stable "chair" form and the less stable "boat" and "twist-boat" forms. rsc.org The energy difference between these conformers is a key parameter. Furthermore, the substituent on the ring (the hexenone chain) can be in either an "axial" or "equatorial" position in the chair conformation, which also have different energies. Computational methods can accurately predict the geometries and relative energies of these conformers. rsc.org
The hexenone chain also has multiple rotatable bonds, leading to a large number of possible rotational isomers (rotamers). A full conformational analysis involves systematically exploring all these degrees of freedom to find the global minimum energy structure and other low-energy conformers that will be significantly populated at room temperature. This analysis is crucial for predicting stereochemical outcomes in reactions, as the preferred conformation of the reactant often dictates how a reagent will approach, leading to the selective formation of one stereoisomer over another.
Table 3: Hypothetical Relative Energies of Key Conformers of this compound This table is illustrative and demonstrates the output of a computational conformational analysis.
| Conformer Description | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|
| Chair (Equatorial), anti-anti | 0.00 | 75.1 |
| Chair (Equatorial), anti-gauche | 0.85 | 15.6 |
| Chair (Axial), anti-anti | 2.10 | 2.5 |
| Twist-Boat, gauche-anti | 5.50 | <0.1 |
Theoretical Insights into Isomerism and Molecular Differentiation
Isomers are molecules that have the same molecular formula but different arrangements of atoms. For this compound (C₁₂H₂₀O), numerous isomers exist, including positional isomers (where the functional groups are at different positions) and stereoisomers (which differ only in the 3D arrangement of atoms).
Computational chemistry provides a powerful tool for differentiating between isomers. By calculating the properties of each potential isomer, a theoretical "fingerprint" can be generated and compared with experimental data. Key properties used for differentiation include:
Relative Stabilities: The total electronic energy of each isomer can be calculated, allowing for the prediction of their relative thermodynamic stabilities. The most stable isomer is generally the one that is most abundant at equilibrium.
Spectroscopic Properties: Computational methods can predict various spectra. For example, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) spectra. Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be computed to help elucidate the exact structure and stereochemistry of an unknown compound. DFT studies have successfully used GIAO simulations of NMR spectra to distinguish between complex stereoisomers. rsc.org
Reactivity Indices: Global reactivity indices, such as electrophilicity and nucleophilicity, can be calculated for each isomer to understand and predict their differing chemical behaviors. dnu.dp.ua
This theoretical approach is indispensable for confirming the structure of a reaction product or for identifying the components of a complex mixture of isomers.
Advanced Applications and Derivatives of 1 Cyclohexyl 5 Hexen 2 One in Modern Organic Synthesis
Strategic Utility as a Building Block for Complex Molecules
The strategic placement of reactive sites within 1-cyclohexyl-5-hexen-2-one renders it a valuable precursor for the construction of more elaborate chemical structures. Its carbon skeleton can be found integrated into a variety of specialty chemicals and serves as a foundational scaffold for pharmacologically relevant molecules.
This compound and its close chemical relatives are recognized as valuable intermediates in the synthesis of specialty chemicals and pharmaceutical compounds. The ketone functionality and the terminal alkene can be selectively targeted to build molecular complexity. For instance, the related compound 5-hexen-2-one (B94416) is utilized as an intermediate in pharmaceutical synthesis due to its reactivity with various nucleophiles. nordmann.global The cyclohexyl group, in particular, is a common structural motif in medicinal chemistry, often incorporated to enhance lipophilicity and modulate biological activity. semanticscholar.orgacs.org
The synthesis of complex molecules often involves the strategic use of building blocks like this compound. For example, in the synthesis of benzomorphan (B1203429) scaffolds, which are important in medicinal chemistry, related keto-esters have been used in Michael addition reactions to extend the carbon chain, a key step in constructing the core structure. d-nb.inforesearchgate.net Furthermore, the general class of unsaturated ketones is fundamental in creating a wide array of organic compounds.
The versatility of the cyclohexyl group is also highlighted in the synthesis of inhibitors for enzymes like Pin1, where a cyclohexyl ring was chosen as a carbocyclic analogue of proline to improve inhibitory potency. semanticscholar.org This demonstrates the strategic value of the cyclohexyl moiety, present in this compound, for designing bioactive molecules.
The chemical framework of this compound is a suitable starting point for the synthesis of novel heterocyclic compounds and analogues of natural products. The presence of both a ketone and a double bond allows for various cyclization strategies to form heterocyclic rings. Radical cyclization is a powerful tool in natural product synthesis, and the unsaturated nature of this compound makes it a potential substrate for such reactions. nih.gov
For example, the synthesis of complex heterocyclic structures like carbazoles can be achieved from precursors containing a hexen-diynyl aniline (B41778) structure, showcasing the utility of the hexene framework in forming polycyclic systems. acs.org While not a direct application of this compound, this illustrates the potential of its hexene core in constructing complex heterocyclic systems. The synthesis of nitrogen-containing heterocycles, which are prevalent in biologically active compounds, often employs versatile building blocks that can undergo cyclization reactions. metu.edu.tr
Furthermore, the synthesis of natural product analogues often relies on the strategic use of multifunctional building blocks. For instance, in the total synthesis of sespenine, a complex natural product, a key step involves the formation of a bridged cyclic ketone scaffold. ub.edu The structural elements of this compound could, in principle, be adapted for the synthesis of fragments of such complex natural products.
Development of Functionalized Derivatives with Modified Properties
The modification of this compound to create functionalized derivatives is a key strategy for developing new compounds with tailored properties. By altering its chemical structure, researchers can fine-tune its physical, chemical, and biological characteristics.
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. While specific SAR studies on this compound are not extensively documented in the provided context, the principles can be applied to its derivatives. For example, in studies of carboxamide insecticides, the replacement of a butyl group with a cyclohexyl group on the nitrogen atom was a key structural modification. oup.com The results indicated that the N-butyl analogues were generally more toxic to Aedes aegypti mosquitoes than the N-cyclohexyl analogues, demonstrating a clear SAR trend. oup.com
Similarly, in the development of cepafungin analogues as proteasome inhibitors, the introduction of various hydrophobic groups, including a cyclohexyl group, at the terminus of the lipid tail was explored. acs.orgnih.gov The cyclohexyl derivative showed activity comparable to the natural product, while other modifications led to either increased or decreased potency. acs.orgnih.gov This highlights how systematic structural modifications of a core scaffold can elucidate the structural requirements for optimal biological activity.
The general principle of SAR is to systematically alter different parts of a molecule, such as the cyclohexyl ring or the hexenone (B8787527) chain of this compound, and to assess the impact of these changes on a specific biological endpoint.
Role in Polymer Chemistry and Material Science (if applicable as a monomer or cross-linker)
The presence of a polymerizable double bond in this compound suggests its potential utility in polymer chemistry and material science, although specific applications as a monomer or cross-linker are not widely reported. However, related unsaturated compounds are extensively used in these fields.
For instance, various α-olefins containing functional groups are used as comonomers in polymerization reactions to introduce specific properties into the resulting polymer. google.com The vinyl group in this compound could potentially participate in coordination polymerization, a method used to create functionalized polyolefins. mdpi.com The incorporation of polar functional groups, like the ketone in this molecule, can enhance properties such as adhesion and printability of the polymer. mdpi.com
Furthermore, compounds with multiple reactive sites can act as cross-linking agents to create robust polymer networks. While this compound itself is a monofunctional monomer in terms of its double bond, it could be chemically modified to introduce additional polymerizable groups. Cross-linkable monomers are essential for producing materials with improved thermal stability and mechanical strength. google.com
Biological Activity and Mechanistic Insights in Vitro Studies of 1 Cyclohexyl 5 Hexen 2 One and Analogues
Investigation of Structure-Activity Relationships (SAR) in Cyclohexyl-Containing Compounds
The cyclohexyl moiety is a prevalent feature in numerous biologically active compounds, valued for its ability to explore chemical space three-dimensionally, a trait that can enhance interactions with protein targets. pharmablock.com The rigid nature of the cyclohexyl ring, in contrast to a flexible alkyl chain, reduces the entropic penalty upon binding, which can lead to improved affinity. pharmablock.com
In the context of structure-activity relationships (SAR), the cyclohexyl group often serves as a bioisostere for phenyl or t-butyl groups, providing a means to modulate a compound's pharmacokinetic and pharmacodynamic properties. pharmablock.com For instance, in a series of 2-arylidene-1-benzosuberones, which are unsaturated ketones, the presence and substitution of cyclic moieties significantly influence their cytotoxic activity. yorku.ca While these are more complex structures than 1-Cyclohexyl-5-hexen-2-one, they underscore the principle that the nature of the cyclic group and its substituents are critical determinants of biological effect.
Table 1: Structure-Activity Relationship Insights from Cyclohexyl-Containing Analogues
| Compound Class | Structural Features | Impact on In Vitro Activity |
| 2-Arylidene-1-benzosuberones | Fused aryl ring and substituted arylidene group | Cytotoxicity is influenced by the spatial arrangement of the aryl rings. yorku.ca |
| Isoniazid-derived hydrazones | Cyclohexyl group on a piperazine (B1678402) moiety | The derivative with the cyclohexylpiperazinyl group showed the lowest minimum inhibitory concentrations against Mycobacterium tuberculosis strains. mdpi.com |
| General Cyclohexyl-containing drugs | Cyclohexyl as a bioisostere for phenyl or t-butyl groups | Can improve binding affinity by reducing conformational entropy. pharmablock.com |
Mechanistic Elucidation of Molecular Target Interactions (e.g., Enzyme Inhibition)
The ketone functional group in this compound suggests that it could potentially interact with biological targets such as enzymes. Aliphatic ketones have been identified as inhibitors of acetylcholinesterase. nih.gov However, their mechanism of inhibition is not as a transition state analog. Instead, it is proposed that these ketones bind to the anionic site of the enzyme, rather than the hydrolytic site where catalysis occurs. nih.gov This is supported by the observation that their binding is relatively insensitive to the ketone's structure. nih.gov
In a more targeted approach, cyclohexyl ketone substrate analogues have been designed as potential inhibitors of the enzyme Pin1, a peptidyl-prolyl isomerase. nih.gov These inhibitors were conceived as potential electrophilic acceptors for a cysteine residue in the active site of Pin1. nih.gov Although the designed compounds were found to be weak inhibitors, this research provides a plausible mechanistic hypothesis for how a cyclohexyl ketone might interact with an enzyme's active site through covalent or non-covalent interactions with nucleophilic residues. nih.gov
Table 2: Enzyme Inhibition by Ketone-Containing Compounds
| Inhibitor Class | Target Enzyme | Proposed Mechanism of Action | Key Findings |
| Aliphatic ketones | Acetylcholinesterase | Binding to the anionic site, not the hydrolytic site. nih.gov | Inhibition is not highly sensitive to the ketone's structure. nih.gov |
| Cyclohexyl ketone substrate analogues | Pin1 | Designed as electrophilic acceptors for an active site cysteine. nih.gov | Acted as weak inhibitors, suggesting the mechanism may not be straightforward nucleophilic addition. nih.gov |
Development of Biologically Active Analogues Based on In Vitro Data
The development of biologically active analogues from a lead compound is a cornerstone of medicinal chemistry. While there is no specific in vitro data for this compound to guide such a process, general principles can be applied based on studies of other bioactive molecules. The process often begins with a compound that shows some level of desired biological activity, which is then systematically modified to improve potency, selectivity, and pharmacokinetic properties.
For instance, in the development of novel anti-inflammatory drugs, a series of 4-benzyl-1,3-thiazole derivatives were synthesized using an analogue-based drug design approach. This involved modifying a known dual COX/LOX inhibitor to optimize its activity. A similar strategy could theoretically be applied to this compound if it were found to have a desirable biological effect. Modifications could include:
Alteration of the hexene chain: The length and degree of unsaturation of the side chain could be varied to probe the binding pocket of a potential target.
Substitution on the cyclohexyl ring: Adding various functional groups (e.g., hydroxyl, amino, alkyl groups) to the cyclohexyl ring could introduce new interactions with a biological target and alter the compound's solubility and metabolic stability.
Modification of the ketone: The ketone could be converted to other functional groups, such as an alcohol or an oxime, to explore different binding modes.
The development of new bioactive compounds is an iterative process of design, synthesis, and in vitro testing to build a comprehensive SAR profile that guides the optimization of the lead structure.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
